molecular formula C12H10BrNO4 B11781309 Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11781309
M. Wt: 312.12 g/mol
InChI Key: DCVHZLQPHQPBLP-UHFFFAOYSA-N
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Description

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 3-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with analgesic, anti-inflammatory, and anticancer properties.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in various cellular processes.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-chloroisoxazol-5-yl)methoxy)benzoate
  • Methyl 3-((3-fluoroisoxazol-5-yl)methoxy)benzoate
  • Methyl 3-((3-iodoisoxazol-5-yl)methoxy)benzoate

Uniqueness

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom in the isoxazole ring, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the compound’s specific structure and functional groups contribute to its potential biological activities and applications in medicinal chemistry.

Biological Activity

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a compound that belongs to a class of chemical entities known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C12_{12}H10_{10}BrN1_{1}O4_{4}
  • Molecular Weight : 312.1200 g/mol
  • CAS Number : 1447962-14-2

This compound features a methoxy group and a bromoisoxazole moiety, which are significant for its biological activity. Isoxazoles are known for their ability to interact with various biological targets, making them valuable in drug development .

Antimicrobial Activity

Isoxazole derivatives, including this compound, have demonstrated antimicrobial properties. Research indicates that isoxazole compounds can exhibit both antibacterial and antifungal activities. For instance, studies have shown that certain derivatives possess selective activity against Gram-positive bacteria such as Bacillus subtilis and various fungal strains .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilisX µg/mL
Compound BEscherichia coliY µg/mL
Compound CPichia pastorisZ µg/mL

Anticancer Activity

The biological activity of this compound also extends to anticancer properties. Isoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. For example, research has indicated that certain isoxazole compounds can inhibit the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3), among others .

Case Study: Anticancer Effects on MCF-7 Cells

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed notable cytotoxicity. The compound was found to induce apoptosis in these cells, leading to a significant reduction in cell viability at specific concentrations.

Neuroprotective Activity

Emerging studies suggest that isoxazole derivatives may also possess neuroprotective properties. Compounds similar to this compound have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems could be beneficial in managing symptoms associated with these conditions .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's activity may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Binding to neurotransmitter receptors or other cellular targets that influence cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through various biochemical pathways.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 3-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-3-2-4-9(5-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

DCVHZLQPHQPBLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

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